

Preparing RhoNox-1 Working Solution from DMSO Stock: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

RhoNox-1 is a cell-permeable fluorescent probe designed for the specific detection of divalent iron ions (Fe²⁺) within living cells.[1][2][3][4] Upon selective reaction with Fe²⁺, **RhoNox-1** is converted to its highly fluorescent form, rhodamine B, exhibiting a distinct orange-red fluorescence.[5] This irreversible reaction provides a valuable tool for investigating the roles of labile iron pools in various biological and pathological processes.[4][6] **RhoNox-1** is particularly noted for its tendency to localize within the Golgi apparatus.[1][3][4]

This document provides detailed protocols for the preparation of **RhoNox-1** working solutions from a dimethyl sulfoxide (DMSO) stock, along with guidelines for cell staining procedures.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for **RhoNox-1**.

Table 1: Physicochemical and Spectroscopic Properties



Property	Value
Molecular Formula	C28H30N2O4
Molecular Weight	458.55 g/mol [3]
CAS Number	1447815-38-4[3]
Excitation Wavelength (Ex)	540 nm[1][3][4]
Emission Wavelength (Em)	575 nm[1][3][4]
Appearance	Pink to red solid[1]

Table 2: Solution Preparation and Storage

Parameter	Recommendation
Stock Solution Solvent	DMSO (hygroscopic; use newly opened)[1]
Stock Solution Concentration	1 mM[1][2][3][4]
Working Solution Solvent	Serum-free cell culture medium or PBS[1][2][3] [4]
Working Solution Concentration	1-10 μ M (concentration should be optimized for the specific application)[1][2][3][4]
Stock Solution Storage	-20°C for up to 1 month or -80°C for up to 6 months (protect from light)[1]

Experimental Protocols

Preparation of 1 mM RhoNox-1 Stock Solution in DMSO

- Reagent Preparation: Allow the vial of solid RhoNox-1 and a new vial of anhydrous DMSO to equilibrate to room temperature.
- Dissolution: To prepare a 1 mM stock solution, dissolve 50 μg of RhoNox-1 in 110 μL of DMSO.[1][3][4] Alternatively, for 1 mg of RhoNox-1, add 2.1808 mL of DMSO.[1][3]



- Mixing: Vortex the solution until the solid is completely dissolved. Sonication may be used to aid dissolution.[2]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1] Always protect the solution from light.[1]

Preparation of RhoNox-1 Working Solution

- Thawing: Thaw a single aliquot of the 1 mM RhoNox-1 DMSO stock solution at room temperature.
- Dilution: Dilute the stock solution to the desired final concentration (typically in the range of 1-10 μM) using a serum-free cell culture medium or Phosphate Buffered Saline (PBS).[1][2]
 [3][4] For example, to make 1 mL of a 5 μM working solution, add 5 μL of the 1 mM stock solution to 995 μL of serum-free medium or PBS.
- Usage: The working solution should be prepared fresh for each experiment.

Protocol for Staining Adherent Cells

- Cell Culture: Culture adherent cells on sterile coverslips or in a suitable imaging dish.
- Aspirate Medium: Carefully remove the cell culture medium.
- Staining: Add a sufficient volume of the RhoNox-1 working solution (e.g., 100 μL for a single well in a 96-well plate) to cover the cells.[1][4]
- Incubation: Incubate the cells at room temperature for 5-30 minutes.[1][3][4] The optimal incubation time may vary depending on the cell type and experimental conditions.
- Washing: Aspirate the staining solution and wash the cells twice with fresh, pre-warmed culture medium (5 minutes per wash).[1][3][4]
- Imaging: The cells are now ready for observation by fluorescence microscopy.

Protocol for Staining Suspension Cells



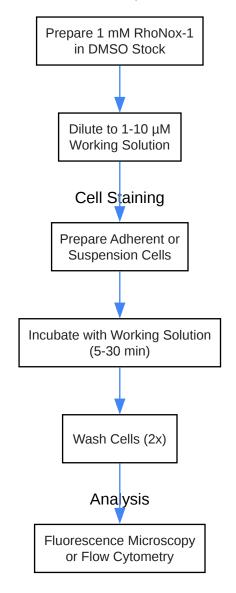
- Cell Preparation: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C to pellet the cells.[1][4] Discard the supernatant.
- Washing: Resuspend the cell pellet in PBS and wash twice by centrifugation (1000 x g for 3-5 minutes), discarding the supernatant each time.[1][4]
- Cell Density Adjustment: Resuspend the cells to a density of approximately 1x10⁶ cells/mL. [1][4]
- Staining: Add 1 mL of the **RhoNox-1** working solution to the cell suspension.[1][4]
- Incubation: Incubate at room temperature for 5-30 minutes.[1][3][4]
- Post-Stain Centrifugation: Centrifuge the cells at 400 x g for 3-4 minutes at 4°C and discard the supernatant.[1][4]
- Final Washes: Wash the cells twice with PBS (5 minutes each wash).[1][4]
- Resuspension and Analysis: Resuspend the final cell pellet in serum-free medium or PBS for analysis by flow cytometry or fluorescence microscopy.[1][2][4]

Visualizations

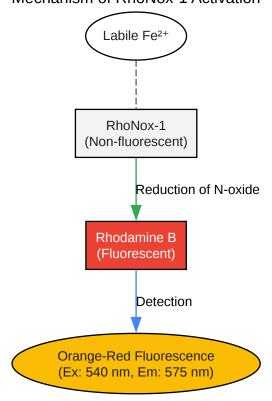


General Experimental Workflow for Cell Staining

Solution Preparation



Mechanism of RhoNox-1 Activation



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